3-methylbutyl N-[(2-aminobenzoyl)amino]carbamate
Description
3-methylbutyl N-[(2-aminobenzoyl)amino]carbamate is an organic compound that belongs to the class of carbamates. This compound features a carbamate group linked to a 2-aminobenzoyl moiety and a 3-methylbutyl group. Carbamates are widely recognized for their diverse applications in pharmaceuticals, agriculture, and chemical synthesis due to their stability and reactivity.
Properties
IUPAC Name |
3-methylbutyl N-[(2-aminobenzoyl)amino]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-9(2)7-8-19-13(18)16-15-12(17)10-5-3-4-6-11(10)14/h3-6,9H,7-8,14H2,1-2H3,(H,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBYFUIFLVBYXEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC(=O)NNC(=O)C1=CC=CC=C1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methylbutyl N-[(2-aminobenzoyl)amino]carbamate typically involves the following steps:
Formation of 2-aminobenzoyl chloride: This is achieved by reacting 2-aminobenzoic acid with thionyl chloride under reflux conditions.
Carbamoylation: The 2-aminobenzoyl chloride is then reacted with 3-methylbutylamine in the presence of a base such as triethylamine to form the desired carbamate.
The reaction conditions generally involve:
Temperature: Reflux conditions for the formation of 2-aminobenzoyl chloride.
Solvent: Common solvents include dichloromethane or chloroform.
Catalysts: Triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-methylbutyl N-[(2-aminobenzoyl)amino]carbamate can undergo various chemical reactions, including:
Hydrolysis: In the presence of acids or bases, the carbamate group can be hydrolyzed to yield 2-aminobenzoic acid and 3-methylbutylamine.
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Substitution: :
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